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Foreword
This technical guide provides an in-depth analysis of the crystal structure of a significant

phenyl-substituted cyclohexenone derivative, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-

cyclohex-2-enone. While the primary focus of this document is on this specific derivative due to

the availability of comprehensive crystallographic data, it also aims to provide a broader

understanding of the synthesis and characterization of related 3-hydroxy-5-phenyl-cyclohex-
2-enone compounds. The information presented herein is intended to serve as a valuable

resource for researchers and professionals engaged in the fields of medicinal chemistry,

materials science, and drug development, offering insights into the structural nuances and

experimental methodologies associated with this class of compounds.

Introduction
Cyclohexenone scaffolds are pivotal structural motifs in a vast array of natural products and

synthetic molecules exhibiting diverse biological activities. The incorporation of phenyl and

hydroxyl substituents onto this core ring system can significantly influence their

physicochemical properties and pharmacological profiles. Understanding the precise three-

dimensional arrangement of these molecules through single-crystal X-ray diffraction is
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paramount for structure-activity relationship (SAR) studies and the rational design of novel

therapeutic agents. This guide focuses on the detailed crystal structure of 3-(2-Hydroxy-

phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a close analogue of 3-hydroxy-5-
phenyl-cyclohex-2-enone, for which detailed crystallographic data is publicly available.

Physicochemical Properties
A summary of the key physicochemical properties for the related compound, 3-(2-

Hydroxyphenyl)-5-phenylcyclohex-2-enone, is presented in Table 1. This data, sourced from

PubChem, provides a foundational understanding of the molecule's characteristics.[1]

Table 1: Physicochemical Properties of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone[1]

Property Value

Molecular Formula C₁₈H₁₆O₂

Molecular Weight 264.3 g/mol

IUPAC Name
3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-

one

CAS Number 15156-56-6

XLogP3 3.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Exact Mass 264.115029749

Monoisotopic Mass 264.115029749

Topological Polar Surface Area 37.3 Å²

Heavy Atom Count 20
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Crystallographic Data of 3-(2-Hydroxy-phenyl)-5-
phenyl-6-ethoxycarbonyl-cyclohex-2-enone
The crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone has

been determined by single-crystal X-ray diffraction, providing precise insights into its solid-state

conformation and intermolecular interactions.[2]

Crystal Data and Structure Refinement
The key crystallographic parameters and refinement details are summarized in Table 2.

Table 2: Crystal Data and Structure Refinement for 3-(2-Hydroxy-phenyl)-5-phenyl-6-

ethoxycarbonyl-cyclohex-2-enone[2]
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Parameter Value

Empirical Formula C₂₁H₂₀O₄

Formula Weight 352.38

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 14.1946(17)

b (Å) 5.8445(7)

c (Å) 21.756(3)

α (°) 90

β (°) 104.795(2)

γ (°) 90

Volume (Å³) 1745.0(4)

Z 4

Calculated Density (g/cm³) 1.280

Absorption Coefficient (mm⁻¹) 0.088

F(000) 712

Final R indices [I>2σ(I)] R₁ = 0.0627, wR₂ = 0.1484

R indices (all data) R₁ = 0.1035, wR₂ = 0.1685

Molecular Conformation
The crystallographic analysis reveals that the cyclohexene ring of the title compound adopts a

quasi-chair conformation.[2] This conformation is a critical determinant of the overall molecular

shape and the spatial orientation of the substituent groups. The presence of intermolecular

hydrogen bonds leads to the formation of a dimer with a 16-membered ring structure.[2]

Experimental Protocols
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Synthesis of Cyclohexenone Derivatives
The synthesis of 3-hydroxy-5-phenyl-cyclohex-2-enone and its derivatives typically involves

a base-catalyzed condensation reaction. A representative synthetic workflow is depicted below.

Benzaldehyde
Benzalacetone

Claisen-Schmidt
condensation

Acetone

3-Hydroxy-5-phenyl-
cyclohex-2-enone derivative

Michael addition &
intramolecular cyclization

Diethyl malonate

Base (e.g., NaOEt)

Click to download full resolution via product page

A representative synthetic workflow for cyclohexenone derivatives.

General Procedure:

Chalcone Formation: An appropriate benzaldehyde is reacted with a ketone, such as

acetone, in the presence of a base (e.g., sodium hydroxide) to form the corresponding α,β-

unsaturated ketone (chalcone).

Michael Addition and Cyclization: The resulting chalcone is then reacted with a C-H acidic

compound, such as diethyl malonate, in the presence of a base like sodium ethoxide. This

proceeds via a Michael addition followed by an intramolecular Dieckmann condensation to

yield the cyclohexenone ring system.

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by

decarboxylation can afford the final 3-hydroxy-5-phenyl-cyclohex-2-enone.

Crystallization
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Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or solvent mixture. Common

solvents for crystallization of such organic molecules include ethanol, methanol, ethyl acetate,

and hexane, or mixtures thereof. The choice of solvent is critical and often determined

empirically.

Spectroscopic Characterization
The structural elucidation of the synthesized compounds is typically confirmed using a

combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups

present, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight

and fragmentation pattern of the compound.

Biological Activities and Signaling Pathways
While specific biological activities and modulated signaling pathways for 3-hydroxy-5-phenyl-
cyclohex-2-enone are not extensively documented in the available literature, the broader

class of cyclohexenone derivatives has been reported to exhibit a range of biological effects,

including antimicrobial and anticancer activities.[3] The enone moiety is a known Michael

acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in

proteins, which may underpin some of their biological effects.

Further research is required to elucidate the specific biological targets and signaling pathways

associated with 3-hydroxy-5-phenyl-cyclohex-2-enone and its derivatives.

Conclusion
This technical guide has provided a detailed overview of the crystal structure of 3-(2-Hydroxy-

phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a key derivative of the 3-hydroxy-5-
phenyl-cyclohex-2-enone scaffold. The presented crystallographic data, along with
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representative experimental protocols, offer valuable insights for researchers working on the

synthesis, characterization, and application of this class of compounds. The lack of detailed

biological data for the specific title compound highlights an area ripe for future investigation,

where the structural information provided herein can serve as a crucial foundation for the

design of new and potent bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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